N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine
Description
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C11H19NO2/c1-2-9(1)12-10-3-5-11(6-4-10)13-7-8-14-11/h9-10,12H,1-8H2 |
InChI Key |
OHKGJSNVBUFBIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2CCC3(CC2)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine typically involves the reaction of cyclopropylamine with a suitable spirocyclic precursor. One common method involves the use of 1,4-dioxaspiro[4.5]decan-8-one as the starting material. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pharmacological Activity
Substituents on the amine group significantly influence biological activity:
- Neuroprotection : The biphenyl-piperazinyl derivative () exhibits anti-Parkinsonian activity, attributed to its bulky substituent enhancing receptor interaction .
- Enzyme Inhibition : N-Benzyl derivatives (e.g., compound 10g in ) act as glucose transporter inhibitors, with the benzyl group likely contributing to hydrophobic binding .
The cyclopropyl group’s strained ring may improve metabolic stability compared to linear alkyl chains (e.g., butan-2-yl), though direct evidence is needed.
Physicochemical Properties
- Solubility : Bulky substituents (e.g., benzyl) reduce aqueous solubility, whereas smaller groups (methyl, cyclopropyl) may improve it. For instance, N-benzyl derivatives require chromatographic purification due to low polarity , while N-methyl analogs are more amenable to aqueous workup .
- Stability: The spirocyclic dioxolane ring enhances stability against hydrolysis compared to non-cyclic ketals .
Biological Activity
N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with biological targets, pharmacological properties, and implications for drug development.
Structural Characteristics
This compound features a spirocyclic structure that contributes to its chemical reactivity and biological activity. The compound has a molecular formula of CHNO and a molecular weight of 201.28 g/mol . Its unique arrangement allows for specific interactions with enzymes and receptors, which are crucial for its biological effects.
Biological Activity Overview
Research indicates that compounds with similar dioxaspiro structures exhibit notable biological activities, particularly in receptor binding and agonist functions. For instance, derivatives of 1,4-dioxaspiro compounds have shown high affinity for the human orphanin FQ/nociceptin receptor, suggesting potential applications in pain management and neurological disorders .
Key Biological Activities:
- Receptor Binding: this compound interacts effectively with various biological receptors, modulating their activity.
- Pharmacological Effects: Related compounds have demonstrated antihypertensive properties, indicating a broader scope of pharmacological activity.
The mechanisms through which this compound exerts its effects involve binding to specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways . The exact pathways remain a subject of ongoing research.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some relevant compounds along with their notable properties:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| This compound | Dioxaspiro compound | Potential receptor modulator |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | Spirocyclic amine | Investigated for antihypertensive effects |
| Triazaspiro[4.5]decan-4-one | Spirocyclic amine | Exhibits agonist activity at opioid receptors |
This comparison highlights the unique structural features of this compound that may confer distinct biological activities compared to other similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological potency and therapeutic potential of N-cyclopropyl derivatives in various contexts:
- Pain Management: Investigations into the binding affinity of similar compounds to nociceptin receptors suggest that N-cyclopropyl derivatives may play a role in pain modulation .
- Antihypertensive Properties: Research on related spiropiperidine compounds has indicated potential applications in managing hypertension .
- Drug Development: The unique structural characteristics allow for further exploration in drug discovery processes aimed at developing new therapeutic agents targeting specific diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
